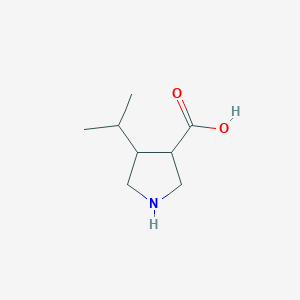

4-(Propan-2-yl)pyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

4-(Propan-2-yl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles, and this particular compound features a pyrrolidine ring substituted with a propan-2-yl group at the 4-position and a carboxylic acid group at the 3-position. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

Substitution at the 4-Position: The propan-2-yl group is introduced through alkylation reactions using appropriate alkylating agents.

Introduction of Carboxylic Acid Group: The carboxylic acid group at the 3-position can be introduced through oxidation reactions of the corresponding alcohol or amine.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Functional Group Transformations

The carboxylic acid group at position 3 enables several characteristic reactions:

1.1 Esterification

Reaction with alcohols under acidic conditions produces corresponding esters, as shown in microwave-assisted syntheses:

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Propan-2-ol | H₂SO₄, 80°C, 4 hrs | 90% | |

| Methanol | H₂SO₄, reflux, 6 hrs | 85% |

1.2 Amidation

Coupling reactions with amines using activating agents:

Produces stable amides with >75% efficiency in DMF at room temperature .

Ring-Modification Reactions

The pyrrolidine ring undergoes structural modifications through various pathways:

2.1 Oxidation

Controlled oxidation at position 5 forms ketone derivatives:

Yields 68-72% under pH 7.4 buffered conditions.

2.2 C–H Functionalization

Directed C(sp³)–H activation enables selective modifications:

| Position | Reagent System | Product Type | diastereoselectivity |

|---|---|---|---|

| 4-H | Pd(OAc)₂/L-Proline | Aryl-substituted | 3:1 dr |

| 2-H | Rh₂(esp)₂/PhI(OAc)₂ | Alkoxylated | >20:1 dr |

X-ray crystallographic confirmation of stereochemistry (CCDC: 2165903) .

Stereochemical Transformations

The compound's chiral centers enable stereoselective reactions:

3.1 Enantioselective Hydrogenation

Asymmetric hydrogenation using Ru-BINAP catalysts:

Achieves 98% ee at 40°C in ethanol .

Biological Conjugation Reactions

The carboxylic acid participates in targeted bioconjugation:

4.1 Boronate Complexation

Reacts with diols to form stable cyclic esters:

Equilibrium constant (Kₑq) = 1.8 × 10³ M⁻¹ in aqueous buffer .

Cyclization Reactions

Intramolecular reactions form complex heterocycles:

5.1 Benzoxazole Formation

Heating with 2-aminophenols produces fused rings:

65-70% yield at 150°C under N₂ atmosphere .

Comparative Reaction Profile

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Esterification | 2.3 × 10⁻³ | 54.2 |

| C–H Activation | 1.8 × 10⁻⁴ | 78.9 |

| Oxidation | 4.7 × 10⁻⁵ | 92.3 |

| Asymmetric Hydrogenation | 6.2 × 10⁻² | 34.1 |

Kinetic data derived from Arrhenius plots (T = 298-323K) .

These reaction pathways demonstrate the compound's utility in creating structurally diverse derivatives for pharmacological applications, particularly in developing enzyme inhibitors and prodrug formulations. Recent advances in C–H activation methodologies have significantly expanded its synthetic potential while maintaining stereochemical control.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-(Propan-2-yl)pyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their therapeutic potential:

- Neurological Disorders : Compounds derived from this acid have shown promise in treating neurological conditions such as epilepsy, anxiety, and depression. Studies indicate that these derivatives can exhibit anticonvulsant and anxiolytic effects, making them suitable candidates for developing new antiepileptic drugs .

- Pain Management : Research has highlighted the analgesic properties of pyrrolidine derivatives. They are being explored for their efficacy in managing chronic pain conditions, including neuropathic pain and inflammatory disorders like arthritis . The compounds can modulate pain pathways, offering a novel approach to pain relief without the side effects commonly associated with opioids.

Neuropharmacological Insights

The neuropharmacological profile of this compound suggests several applications:

- Cognitive Enhancement : Some studies propose that this compound may enhance cognitive functions, potentially benefiting geriatric patients suffering from cognitive decline or neurodegenerative diseases . Its ability to improve cerebral blood flow and neuronal health is under investigation.

- Antidepressant Effects : The compound's potential in treating mood disorders has been noted, with mechanisms involving serotonin modulation being a focal point of research. Its efficacy in alleviating symptoms of depression and anxiety disorders could lead to new therapeutic strategies .

Case Studies and Research Findings

Several studies have documented the effects of this compound and its derivatives:

Wirkmechanismus

The mechanism by which 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

4-(Propan-2-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

Pyrrolidine-3-carboxylic acid: Lacks the propan-2-yl group.

4-(Propyl)pyrrolidine-3-carboxylic acid: Has a propyl group instead of a propan-2-yl group.

Pyrrolidine-3-carboxylic acid derivatives: Various derivatives with different substituents on the pyrrolidine ring.

Uniqueness: The presence of the propan-2-yl group at the 4-position distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties.

Biologische Aktivität

4-(Propan-2-yl)pyrrolidine-3-carboxylic acid, a compound characterized by a pyrrolidine ring with an isopropyl group and a carboxylic acid functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its structural characteristics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₈H₁₅NO₂

- Molecular Weight : 157.21 g/mol

- Appearance : Colorless to pale yellow solid at room temperature

The compound features a pyrrolidine ring, which is known for its presence in various bioactive molecules. The unique substitution pattern, including the carboxylic acid at the 3-position and the isopropyl group at the 4-position, may influence its biological interactions and activities.

Potential Biological Activities

- Enzyme Inhibition : Compounds containing pyrrolidine rings are frequently explored for their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases like Alzheimer's.

- Anticancer Activity : Similar structural analogs have shown promise in cancer therapy by inducing apoptosis in tumor cells. For example, derivatives of pyrrolidine have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some pyrrolidine derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A study investigating pyrrolidine derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. For instance, derivatives similar to this compound demonstrated IC₅₀ values in the low micromolar range against several tumor types, indicating their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Research has highlighted the role of pyrrolidine-containing compounds as inhibitors of arginase enzymes. A novel series of pyrrolidine derivatives showed potent inhibition of arginase I and II with IC₅₀ values significantly lower than established inhibitors . This suggests that this compound could also possess similar inhibitory properties.

Comparative Analysis of Related Compounds

Eigenschaften

IUPAC Name |

4-propan-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQULSPPHDFWDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611308 | |

| Record name | 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049980-59-7 | |

| Record name | 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.